molecular formula C21H23N3O2 B2395936 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea CAS No. 1203286-27-4

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea

Cat. No.: B2395936
CAS No.: 1203286-27-4
M. Wt: 349.434
InChI Key: GQERDOBMSPZSRI-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). CSF1R signaling is the primary regulator of the survival, proliferation, and differentiation of macrophages and monocytes . This compound exerts its effect by competitively binding to the ATP-binding site of the receptor, thereby potently suppressing its kinase activity and downstream signaling pathways. The primary research value of this inhibitor lies in its ability to selectively deplete tumor-associated macrophages (TAMs), particularly the M2-polarized, pro-tumoral subset. TAMs are key contributors to the tumor microenvironment, promoting cancer progression, immune suppression, angiogenesis, and metastasis . Consequently, this molecule is a critical pharmacological tool for investigating the role of the CSF1/CSF1R axis in preclinical cancer models , including glioblastoma, breast cancer, and leukemia. Beyond oncology, it is used to explore macrophage-driven pathologies such as rheumatoid arthritis and other inflammatory diseases, as well as in neurological studies to microglia, the resident macrophages of the central nervous system. Its high selectivity makes it an invaluable compound for dissecting complex biological processes governed by macrophage function.

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-4-8-17(9-5-14)22-21(26)23-18-10-11-19-16(13-18)3-2-12-24(19)20(25)15-6-7-15/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQERDOBMSPZSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl and tetrahydroquinoline intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

  • 1-(1,2,3,4-Tetrahydro-isoquinolin-6-yl)-3-p-tolyl-urea hydrochloride (1190075-29-6): This compound replaces the tetrahydroquinoline core with a tetrahydroisoquinoline scaffold. Additionally, the hydrochloride salt improves aqueous solubility compared to the neutral cyclopropanecarbonyl derivative .
  • 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea (CAS:1203095-83-3): Substitution of the p-tolyl group with a 3,5-dimethoxyphenyl moiety introduces electron-donating methoxy groups. The dimethoxy groups also reduce steric hindrance compared to the methyl group in p-tolyl .

Functional Group Variations

  • 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB): This compound (from electrochemical studies) features a diazenyl linker and cyanoethyl group instead of urea. The diazenyl group allows for redox activity, making it suitable for applications in electrodeposition and surface chemistry. However, the absence of the urea linkage limits its utility in biological systems requiring hydrogen-bonding motifs .
  • The morpholinylcarbonyl group enhances solubility and metabolic stability, contrasting with the cyclopropanecarbonyl group’s focus on lipophilicity .

Pharmacological Analogues from Patent Literature

  • Example 1 (Patent Journal): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid features a benzothiazole-thiazole-carboxylic acid system. This structure emphasizes kinase inhibition via carboxylate-mediated interactions, diverging from the urea-based mechanism of the target compound .

Key Comparative Data Table

Compound Core Structure Key Substituents Properties Applications
Target Compound Tetrahydroquinoline Cyclopropanecarbonyl, p-tolyl-urea High lipophilicity, moderate solubility Pharmacological (enzyme inhibition)
1190075-29-6 Tetrahydroisoquinoline p-Tolyl-urea, hydrochloride salt Improved solubility, altered electronic profile Drug development (salt form)
CTDB Tetrahydroquinoline Diazenyl, cyanoethyl Redox-active, surface adsorption Electrodeposition
Example 1 Tetrahydroquinoline Benzothiazole-thiazole-carboxylic acid Kinase inhibition Oncology research

Research Findings and Implications

  • Biological Activity : The target compound’s urea group is critical for hydrogen-bonding interactions in enzyme binding pockets, as seen in analogues like 1190075-29-5. Cyclopropanecarbonyl derivatives generally exhibit enhanced blood-brain barrier penetration compared to morpholine or carboxylic acid derivatives .
  • Material Science : Compounds like CTDB demonstrate that structural modifications (e.g., diazenyl linkers) enable applications beyond pharmacology, such as in ionic liquid-based electrochemical systems .
  • Safety and Handling : The target compound’s storage requirements (e.g., avoidance of heat/sparks) align with analogues containing reactive acyl groups, emphasizing flammability risks .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2OC_{18}H_{22}N_2O, with a molecular weight of 290.39 g/mol. The structure features a cyclopropanecarbonyl group attached to a tetrahydroquinoline moiety, which is further linked to a p-tolyl urea group.

Anticancer Activity

Research has indicated that compounds similar to 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea exhibit significant anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:
In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by modulating key signaling pathways such as the PI3K/Akt pathway. The IC50 values for these cell lines were reported at 12 µM and 15 µM respectively.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. A study evaluating its efficacy against Gram-positive and Gram-negative bacteria revealed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Cyclopropanecarbonyl Group: This moiety is crucial for enhancing lipophilicity and cellular permeability.
  • Tetrahydroquinoline Core: Known for its ability to interact with various biological targets, this core contributes to the compound's anticancer properties.
  • Urea Linkage: The urea group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that:

  • Absorption: Rapidly absorbed after oral administration.
  • Distribution: Widely distributed in tissues with high affinity for liver and kidney.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes.
  • Excretion: Excreted mainly via urine as metabolites.

Q & A

Q. Critical Parameters :

  • Temperature : Lower temperatures (0–5°C) during acylation minimize side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in urea formation .
  • Catalysts : Use of DMAP accelerates acylation efficiency .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the tetrahydroquinoline (δ 1.5–2.8 ppm for cyclopropane; δ 6.5–7.5 ppm for aromatic protons) and urea NH signals (δ 8.0–9.5 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (cyclopropanecarbonyl at ~170 ppm; urea carbonyl at ~155 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₄N₃O₂: ~398.18) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Q. Data Interpretation Example :

Peak (¹H NMR)Assignment
δ 1.2–1.4 (m)Cyclopropane CH₂
δ 3.2 (t)Tetrahydroquinoline N-CH₂

What biological targets or mechanisms are hypothesized for this compound based on structural analogs?

Basic Research Question
The compound’s urea and tetrahydroquinoline moieties suggest:

  • Kinase inhibition : Analogs with similar scaffolds (e.g., tetrahydroquinoline-urea derivatives) inhibit RET kinase (IC₅₀ < 100 nM) by binding to the ATP pocket .
  • Receptor modulation : The p-tolyl group may enhance selectivity for tyrosine kinase receptors (e.g., EGFR) via hydrophobic interactions .
  • Enzyme inhibition : Cyclopropanecarbonyl groups in related compounds disrupt substrate binding in cytochrome P450 enzymes .

Q. Supporting Data :

Analog StructureTarget (IC₅₀)Reference
1-(Tetrahydroquinolin-6-yl)-3-phenylureaRET (85 nM)
1-(Cyclopropanecarbonyl)-3-(4-Cl-phenyl)ureaCYP3A4 (2 µM)

How can reaction conditions be optimized to resolve low yields in the urea coupling step?

Advanced Research Question
Common Issues :

  • Low reactivity of intermediates : Use activating agents (e.g., DCC or EDCI with HOBt) to stabilize the carbamate intermediate .
  • Solvent effects : Switch to DMF from THF to improve solubility of aromatic intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of isocyanate to amine ensures complete reaction .

Case Study :
A 15% yield increase was achieved by:

Replacing EDCI with DCC (less hygroscopic).

Conducting reactions under argon to exclude moisture .

How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be systematically addressed?

Advanced Research Question
Root Causes :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays .
  • Compound stability : Degradation in DMSO stock solutions (validate via HPLC at t = 0 and 24 hrs) .

Q. Resolution Strategy :

Dose-response curves : Use 8-point dilution series (0.1–100 µM) to minimize variability .

Orthogonal assays : Confirm RET inhibition via Western blot (p-RET reduction) alongside enzymatic assays .

What structural modifications to this compound could improve pharmacokinetic properties, and what synthetic challenges arise?

Advanced Research Question
Modifications :

  • Cyclopropane replacement : Substitute with trifluoromethyl to enhance metabolic stability (synthetic challenge: requires fluorinated reagents) .
  • p-Tolyl group : Replace with pyridyl to improve solubility (risk: reduced cell permeability) .

Q. SAR Insights :

ModificationEffect (Example)Reference
Cyclopropane → CF₃t₁/₂ increased from 2h → 6h
p-Tolyl → 4-OMe-phenylLogP reduced by 0.5

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